Gadolinium trinitrate

Description

Overview of Gadolinium(III) Compounds in Modern Chemical Science

Gadolinium, a rare-earth element, possesses a high magnetic moment, making its compounds valuable in various technological applications. americanelements.com Gadolinium(III) compounds are particularly noted for their paramagnetic properties, which are leveraged in magnetic resonance imaging (MRI) as contrast agents. wikipedia.orgaemree.com The Gd³⁺ ion has a symmetrical electronic ground state (⁸S₇/₂) which contributes to its long electronic relaxation times, a desirable characteristic for enhancing MRI signals. mdpi.com Beyond medical applications, gadolinium compounds are utilized in the manufacturing of specialty glasses, ceramics, and as phosphors. guidechem.comstanfordmaterials.com They also serve as catalysts in various chemical reactions and are used in nuclear reactors as neutron absorbers. stanfordmaterials.comnanorh.com

Scope and Research Trajectories of Gadolinium Trinitrate in Academic Inquiry

Research into gadolinium trinitrate is expanding, driven by its potential in diverse applications. A primary area of investigation is its use as a precursor for the synthesis of other gadolinium compounds, such as gadolinium oxide (Gd₂O₃) nanoparticles. sigmaaldrich.comrsc.org These nanoparticles have applications in photocatalysis, biomedical imaging, and as radiosensitizers in cancer therapy. sigmaaldrich.comnih.gov Gadolinium trinitrate is also explored for its catalytic properties and its role in the creation of advanced materials with specific magnetic or optical characteristics. guidechem.comnanorh.com Future research is likely to focus on developing new synthetic methods to control the size and morphology of gadolinium-based nanomaterials derived from gadolinium trinitrate, as well as exploring its potential in emerging fields like spintronics and quantum computing.

Properties

CAS No. |

10168-81-7 |

|---|---|

Molecular Formula |

GdHNO3 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

gadolinium;nitric acid |

InChI |

InChI=1S/Gd.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

XKJJKZIBLKQSLH-UHFFFAOYSA-N |

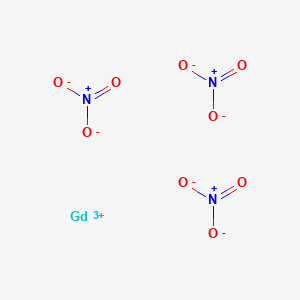

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Gd] |

Other CAS No. |

10168-81-7 |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Gadolinium Trinitrate

Precursor Synthesis and Reactant Considerations

The primary route for synthesizing gadolinium trinitrate involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid. This method is a straightforward and widely adopted approach for producing the nitrate (B79036) salt.

Utilization of Gadolinium Oxide (Gd₂O₃) as a Starting Material

Gadolinium oxide is the most common and practical starting material for the synthesis of gadolinium trinitrate. prepchem.com Its stability and commercial availability make it an ideal precursor. The reaction leverages the basic nature of the oxide to react with the acidic properties of nitric acid, leading to the formation of the corresponding salt and water. For laboratory-scale synthesis, a slight excess of gadolinium oxide is often used to ensure the complete consumption of the nitric acid. prepchem.com

Reaction Pathways and Conditions for Gadolinium Nitrate Formation

Gd₂O₃ + 6HNO₃ → 2Gd(NO₃)₃ + 3H₂O

The yield for this method is reported to be around 62%. prepchem.com The resulting product is often gadolinium nitrate hexahydrate, Gd(NO₃)₃·6H₂O, which can be subsequently used in further synthetic procedures. iaea.org

Advanced Synthetic Approaches for Tailored Materials

Gadolinium trinitrate is a versatile precursor for the synthesis of advanced materials, including coordination polymers and nanostructured materials. These methods allow for precise control over the final product's morphology, size, and properties.

Solvothermal Synthesis Techniques for Coordination Polymers

Solvothermal synthesis is a powerful method for producing crystalline coordination polymers. This technique involves a reaction in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. rsc.org Gadolinium trinitrate is a common gadolinium source for these syntheses.

For instance, two new three-dimensional gadolinium coordination polymers, [Gd(tci)(H₂O)]·DMF·2H₂O and [Gd(bci)(H₂O)]·2H₂O, were synthesized using gadolinium nitrate hexahydrate under solvothermal conditions. rsc.orgrsc.org The reactions involved organic ligands like tri(2-carboxyethyl)isocyanurate (H₃tci) or bis(2-carboxyethyl)isocyanurate (H₃bci) in a solvent mixture of DMF and water. rsc.orgrsc.org These reactions, carried out at 373 K for three days, resulted in the formation of metal-organic frameworks with interesting magnetic properties. rsc.org

Another example is the solvothermal synthesis of a gadolinium benzenedicarboxylate based metal-organic framework, which also utilized gadolinium nitrate as the metal source in the presence of DMF. researchgate.net

| Reactants | Solvent | Conditions | Product | Reference |

| Gd(NO₃)₃·6H₂O, H₃tci | DMF/H₂O | 373 K, 3 days | [Gd(tci)(H₂O)]·DMF·2H₂O | rsc.org |

| Gd(NO₃)₃·6H₂O, H₃bci | DMF/H₂O | 373 K, 3 days | [Gd(bci)(H₂O)]·2H₂O | rsc.org |

| Gd(NO₃)₃, Ferrous sulphate, Tannic acid | Aqueous solution | Not specified | Bimetal-phenolic coordination polymer nanoparticles | nih.gov |

| Gd(NO₃)₃, 1,4-benzenedicarboxylic acid | DMF | Solvothermal | Gadolinium benzenedicarboxylate MOF | researchgate.net |

Precipitation Methods for Nanostructured Gadolinium Materials

Precipitation methods are widely employed for the synthesis of nanostructured materials from gadolinium trinitrate. These techniques offer control over particle size and morphology by carefully managing reaction parameters such as pH, temperature, and reactant concentrations.

Gadolinium hydroxide (B78521) (Gd(OH)₃) nanorods can be synthesized via precipitation methods, often serving as an intermediate for producing gadolinium oxide nanorods. iaea.org A common approach involves the co-precipitation technique. iaea.org For example, neodymium-doped gadolinium hydroxide nanorods were synthesized at 60 °C through co-precipitation. iaea.org

A microwave-assisted hydrothermal method has also been successfully used to produce single-crystal Gd(OH)₃ nanorods. scielo.br In this process, an ammonium (B1175870) hydroxide solution is added to a gadolinium nitrate solution to precipitate a white gel of gadolinium hydroxide. scielo.br This gel is then subjected to microwave-assisted hydrothermal treatment at 130°C and approximately 3 bar for 20 minutes, resulting in the formation of nanorods. scielo.br

Another approach involves the use of a precipitating agent like ammonium hydroxide to adjust the pH of a gadolinium nitrate solution to 7, leading to the precipitation of the hydroxide. researchgate.net Subsequent heat treatment of the as-formed hexagonal phase hydroxides at 750 °C for one hour can yield cubic phase gadolinium oxide nanorods. researchgate.net The hydrothermal synthesis, which is a form of precipitation under high temperature and pressure, is particularly effective for creating anisotropic structures like nanorods and nanowires. mdpi.com

| Precursor | Precipitating Agent | Method | Product | Reference |

| Gadolinium Nitrate | Ammonium Hydroxide | Co-precipitation | Gadolinium Hydroxide Nanorods | iaea.org |

| Gadolinium Nitrate | Ammonium Hydroxide | Microwave-Assisted Hydrothermal | Gadolinium Hydroxide Nanorods | scielo.br |

| Gadolinium Nitrate | Ammonium Hydroxide | Co-precipitation | Gadolinium Hydroxide | researchgate.net |

Synthesis of Gadolinium Oxide Nanoparticles

Gadolinium trinitrate, particularly in its hexahydrate form (Gd(NO₃)₃·6H₂O), is a common starting material for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles due to its high solubility in water and other polar solvents. mdpi.comottokemi.com Various synthetic methodologies leverage this precursor to produce nanoparticles with tailored sizes and morphologies.

Hydrothermal Synthesis: This method involves the reaction of an aqueous solution of gadolinium trinitrate hexahydrate with a precipitating agent under controlled temperature and pressure. In one approach, an aqueous solution of 0.08 M Gd(NO₃)₃·6H₂O is treated with ethylamine (B1201723) (C₂H₅NH₂), leading to the formation of a white precipitate of gadolinium hydroxide (Gd(OH)₃). mdpi.com This intermediate is then subjected to heat treatment at 120°C for 12 hours. Subsequent centrifugation, washing with deionized water, and annealing of the resulting gadolinium hydroxide at 700°C for 4 hours yield Gd₂O₃ nanoparticles. mdpi.com

Sol-Gel Method: The sol-gel process offers another route to gadolinium oxide nanoparticles from a gadolinium nitrate solution. researchgate.net This technique involves the hydrolysis and condensation of precursors to form a gel. For instance, gadolinium hydroxide gel can be precipitated from a 0.1 M gadolinium nitrate solution using an aqueous solution of ammonia (B1221849) (NH₄OH). researchgate.net The process is monitored using a pH meter, with a distinct titration jump observed between pH 5.70 and 5.90, corresponding to the neutralization of nitric acid formed during the hydrolysis of gadolinium nitrate. researchgate.net The resulting gel undergoes further processing, including washing, freezing, and heat treatment, to produce the final nanoparticles. researchgate.net

Polyol Synthesis: The polyol method employs polyols, such as diethylene glycol (DEG), as both a solvent and a reducing agent. This technique is used to prepare gadolinium nanoparticles (Gd NPs) by heating a mixture of the gadolinium precursor in DEG at specific temperatures, for example, between 180°C and 190°C. iscientific.org The optimal temperature for the synthesis is determined by analyzing the resulting particle size. iscientific.org This method can produce spherical nanoparticles with sizes below 100 nm. iscientific.org

Table 1: Comparison of Synthesis Methods for Gadolinium Oxide Nanoparticles

| Synthesis Method | Precursor | Reagents/Solvents | Key Process Steps | Reference |

|---|---|---|---|---|

| Hydrothermal | Gadolinium nitrate hexahydrate | Ethylamine, Deionized Water | Precipitation of Gd(OH)₃, heating at 120°C, annealing at 700°C. | mdpi.com |

| Sol-Gel | Gadolinium nitrate | Aqueous Ammonia, Agar-agar | Precipitation of gadolinium hydroxide gel, washing, freezing, heat treatment. | researchgate.net |

| Polyol | Gadolinium precursor | Diethylene Glycol (DEG) | Heating the precursor in DEG at a controlled temperature (e.g., 185°C). | iscientific.org |

Control over Stoichiometry and Purity in Synthesis

The reliability of gadolinium trinitrate as a precursor is fundamentally dependent on the precise control over its stoichiometry and the minimization of impurities. These factors directly influence the properties of the final synthesized materials, such as gadolinium-doped ceria or other complex oxides. rsc.orghw.ac.uk

Quantitative Aspects of Gadolinium(III) Nitrate Preparation

The synthesis of gadolinium(III) nitrate itself requires quantitative control to ensure the desired product is formed with high purity. A common laboratory-scale synthesis involves dissolving a slight excess of gadolinium oxide in concentrated nitric acid with heating. prepchem.com After the reaction is complete, the solution is filtered to remove the excess undissolved oxide, and the filtrate is cooled to crystallize the gadolinium nitrate product, achieving a yield of 62%. prepchem.com

The quantitative analysis of gadolinium in solutions prepared from the nitrate salt is crucial for subsequent applications. Spectrophotometry is one method used for this purpose. For example, gadolinium(III) forms a stable complex with Alizarin Red S (ARS) at a pH of 4.6-4.8, which has a maximum absorbance at 530 nm. airccse.com This relationship allows for the quantitative determination of gadolinium concentration. The method follows Beer's law in the concentration range of 1 to 14 µg/mL. airccse.com

Table 2: Quantitative Analysis of Gadolinium using Spectrophotometry

| Parameter | Value | Reference |

|---|---|---|

| Complexing Agent | Alizarin Red S (ARS) | airccse.com |

| Optimal pH | 4.6 - 4.8 | airccse.com |

| Wavelength of Max Absorbance | 530 nm | airccse.com |

| Linear Range (Beer's Law) | 1 - 14 µg/mL | airccse.com |

| Molar Absorptivity | 9.33 x 10³ L·mol⁻¹·cm⁻¹ | airccse.com |

| Limit of Detection (LOD) | 0.264 µg/mL | airccse.com |

| Limit of Quantitation (LOQ) | 0.8 µg/mL | airccse.com |

Impurity Analysis in Synthesized Gadolinium Materials

The synthesis of high-purity gadolinium materials from gadolinium trinitrate precursors necessitates rigorous analysis to detect and quantify impurities. The choice of starting materials, such as using Gd(NO₃)₃·6H₂O versus Gd₂O₃, can influence the phase purity of the final ceramic product. pwr.wroc.pl A variety of analytical techniques are employed to characterize these impurities, which can be either unwanted chemical phases or trace elements.

Common Analytical Techniques:

X-ray Diffraction (XRD): This technique is essential for identifying the crystalline phases present in a material. In the synthesis of gadolinium aluminates, XRD can reveal the presence of impurity phases such as SrGdAlO₄ and SrAl₂O₄ alongside the desired perovskite structure. pwr.wroc.pl Similarly, in gadolinium-substituted tricalcium phosphate (B84403), XRD can confirm the formation of an impurity Ca₂P₂O₇ phase. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify chemical bonds and functional groups. It can confirm the presence of impurity phases by detecting their characteristic vibrational bands, complementing XRD data. pwr.wroc.plnih.gov

Glow Discharge Mass Spectrometry (GDMS) and Inert Gas Analysis (IGA): These are powerful techniques for analyzing trace elemental and gaseous impurities. GDMS can be used to analyze all impurity elements in pure gadolinium, while IGA is specifically used for gases like oxygen and nitrogen. researchgate.net These methods are crucial for applications where even parts-per-million (ppm) levels of contaminants, such as carbon, can significantly affect the material's properties. osti.gov

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is effective for detecting the presence of residual organic materials, such as unreacted solvents like diethylene glycol from a polyol synthesis, which appear as a mass loss at specific temperature ranges. iscientific.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive method for the quantitative determination of trace elements. It can be used to analyze digested samples to determine the concentration of gadolinium and other elements with high precision. publisso.de

Table 3: Techniques for Impurity Analysis in Gadolinium Materials

| Analytical Technique | Type of Impurity Detected | Example | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystalline impurity phases | SrGdAlO₄, Ca₂P₂O₇ | pwr.wroc.plnih.gov |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Impurity phases with characteristic bonds | Ca₂P₂O₇ | nih.gov |

| Glow Discharge Mass Spectrometry (GDMS) | Trace metallic impurities | Al, Ti, Ni, Fe, Cu | researchgate.net |

| Inert Gas Analysis (IGA) | Gaseous impurities | Oxygen, Nitrogen, Carbon | osti.gov |

| Thermogravimetric Analysis (TGA) | Residual organic materials | Unreacted Diethylene Glycol | iscientific.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Trace elemental impurities | Gadolinium and other elements | publisso.de |

Coordination Chemistry and Complex Formation Studies of Gadolinium Trinitrate

Stoichiometry and Stability of Gadolinium(III) Complexes

The stoichiometry and stability of gadolinium(III) complexes are fundamental parameters that determine their behavior and utility, especially for in vivo applications.

Determination of Metal-to-Ligand Ratios

The metal-to-ligand ratio in gadolinium(III) complexes is determined through various analytical techniques, including elemental analysis, mass spectrometry, and potentiometric or spectrophotometric titrations. drug-dev.comnih.govmdpi.com The stoichiometry is highly dependent on the ligand structure and reaction conditions.

For example, complexes of Gd(III) with N-alkyl-N-methylglucamine surfactant ligands were found to have a 1:2 metal-to-ligand stoichiometry, as confirmed by elemental analysis and mass spectroscopy. nih.govnih.govresearchgate.net In contrast, studies with a hexadentate tripodal ligand containing three 3,4-HOPO chelating units showed the formation of a highly stable 1:1 Gd-L complex. mdpi.com Similarly, complexation with aurintricarboxylic acid results in a 1:1 ratio between the gadolinium ion and the ATA subunit. drug-dev.com More complex stoichiometries have also been identified; for instance, studies with malic acid using indirect photometric detection pointed to the formation of a tri-nuclear complex with a metal-to-ligand ratio of 3:2 (three Gd(III) ions to two malate (B86768) ions). scirp.org Job's method and mole ratio techniques determined a 1:3 metal-to-ligand ratio for a complex with a specific azo derivative. jchr.org

Table 1: Determined Stoichiometries for Various Gadolinium(III) Complexes

| Ligand | Metal-to-Ligand Ratio (Gd:L) | Reference(s) |

| N-octanoyl-N-methylglucamine | 1:2 | nih.govnih.gov |

| N-decanoyl-N-methylglucamine | 1:2 | nih.govnih.gov |

| KEMPPr(3,4-HP)₃ | 1:1 | mdpi.com |

| Aurintricarboxylic Acid (subunit) | 1:1 | drug-dev.com |

| Malic Acid | 3:2 | scirp.org |

| 3-(4-(dimethylamino)phenyl) diazenyl)-2- hydroxy-5-sulfobenzoic acid | 1:3 | jchr.org |

Apparent Stability Constants and Formation Constants

The thermodynamic stability of a gadolinium(III) complex is a critical measure of its ability to resist dissociation into the free metal ion and ligand. acs.orgacs.org High stability is a prerequisite for MRI contrast agents to minimize the in vivo release of toxic Gd³⁺. acs.orgresearchgate.net The stability is typically quantified by the thermodynamic stability constant (log KGdL) or the conditional stability constant (pGd), which is the negative logarithm of the free Gd³⁺ concentration at physiological pH (7.4) under specific conditions. acs.orgnih.govnih.gov

These constants are determined experimentally using methods like potentiometry and spectrophotometry. mdpi.comnih.govnih.gov For instance, potentiometric titrations of a Gd(III) complex with a tripodal hydroxypyridinone (HOPO) ligand yielded a very high thermodynamic stability constant of log βGdL = 26.59. mdpi.com In another study, the complexation of Gd(III) with malic acid was found to form a tri-nuclear complex with an apparent stability constant (logK'322) of 18.88 at pH 6.30. scirp.org

Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict the stability constants of Gd(III) complexes based on the 2D structure of the ligands, which can accelerate the design of new, stable chelates. acs.orgnih.gov

Table 2: Stability Constants for Selected Gadolinium(III) Complexes

| Ligand/Complex | Stability Constant (log KGdL or log β) | pGd | Reference(s) |

| Gd-L (KEMPPr(3,4-HP)₃ ligand) | log βGdL = 26.59 | 13.2 | mdpi.com |

| Gd-6 (bis-1,2-HOPO-TAM complex) | log β110 = 21.68 | 18.5 - 19.7 | nih.gov |

| Gd(III)-Malic Acid (tri-nuclear) | logK'322 = 18.88 (apparent) | - | scirp.org |

| Gd(III) complexes with various polyamino-polycarboxylate ligands | Spanning 20 orders of magnitude | - | acs.orgresearchgate.net |

Influence of Acidity (pH) on Complex Formation

The acidity of the aqueous medium, measured by its pH, is a critical factor governing the coordination chemistry of the gadolinium(III) ion (Gd³⁺) derived from gadolinium trinitrate. The pH dictates the speciation of both the gadolinium ion itself and the coordinating ligands, thereby controlling the formation, composition, and stability of the resulting complexes.

In highly acidic solutions (pH < 2), the gadolinium ion exists predominantly as the hydrated aqua ion, [Gd(H₂O)₈]³⁺. researchgate.net As the pH increases, this aqua ion undergoes hydrolysis, forming various aqua hydrocomplexes. researchgate.net This process can lead to the precipitation of insoluble gadolinium hydroxide (B78521), Gd(OH)₃, particularly in neutral to alkaline conditions if a strong chelating agent is not present. chem-soc.simdpi.com Consequently, the formation of stable gadolinium complexes is highly pH-dependent.

Complexation reactions are typically conducted under specific pH conditions to favor the formation of the desired product. For many ligands, mildly acidic conditions are optimal. For instance, complexation with ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is often carried out between pH 5 and 6. nih.gov Studies on the interaction of Gd³⁺ with simple carboxylic acids have been performed in a pH range of 5.50 to 7.50. jmaterenvironsci.comresearchgate.net Conversely, the synthesis of certain gadolinium complexes with β-diketone ligands is achieved in alkaline conditions, at a pH of 8-9. chemrxiv.org

The stability of gadolinium complexes is also markedly influenced by pH. Research on gadolinium-based contrast agents (GBCAs) has shown that many complexes are stable within a pH range of 5 to 9. rsc.org However, at a more acidic pH of 4, significant degradation was observed for several complexes, including Gd-BOPTA (gadobenate dimeglumine) and Gd-DTPA (gadopentetate dimeglumine), with decreases in concentration of around 77% and 81%, respectively. rsc.org This degradation at acidic pH is likely due to the protonation of the ligand's donor atoms, which weakens the metal-ligand bonds. rsc.org

The formation of specific complex species in solution is also a function of pH. In a study with moxifloxacin, various complexes such as Gd(HMOXI)³⁺, Gd(HMOXI)₂³⁺, and Gd(MOXI)₃ were identified as the pH was varied between 2.5 and 9.0. chem-soc.si Similarly, the complexation of Gd³⁺ with citric acid results in the formation of [GdH₂L]⁺ and [GdHL]⁰ complexes at a pH below 4. mdpi.com

Table 1: pH-Dependent Speciation and Complex Formation of Gadolinium(III)

| pH Range | Predominant Gadolinium Species/Complex | Ligand/System | Reference |

| < 2 | [Gd(H₂O)₈]³⁺ (aqua ion) | Water | researchgate.net |

| > 6 | Gradual hydrolysis and precipitation of Gd(OH)₃ | Water | chem-soc.simdpi.com |

| 2.5 - 9.0 | Formation of various species, e.g., Gd(HMOXI)³⁺, Gd(MOXI)₃ | Moxifloxacin | chem-soc.si |

| < 4 | Formation of [GdH₂L]⁺ and [GdHL]⁰ | Citric Acid | mdpi.com |

| 4 | Significant degradation of some complexes | Gd-BOPTA, Gd-DTPA | rsc.org |

| 5.50 - 7.50 | Formation of di- and tri-nuclear complexes | Oxalic, Glycolic, Malic Acid | jmaterenvironsci.comresearchgate.net |

| 8 - 9 | Synthesis of complexes | β-diketones | chemrxiv.org |

Formation of Di-nuclear and Tri-nuclear Complexes

Under certain conditions, particularly with bridging ligands, gadolinium(III) ions can form polynuclear complexes, where two or more metal centers are linked together. Investigations into the interaction between Gd³⁺ and simple carboxylic acids in aqueous solutions have demonstrated the formation of such di-nuclear and tri-nuclear species.

A study utilizing indirect photometry in a pH range of 5.50 to 7.50 identified the formation of major di-nuclear and tri-nuclear gadolinium complexes with oxalate (B1200264), glycolate, and malate ions. jmaterenvironsci.comresearchgate.net The stoichiometry of these complexes was determined by analyzing the relationship between the formation constants and the pH of the medium. researchgate.net

The results indicated the formation of di-nuclear complexes with oxalate and glycolate, and a tri-nuclear complex with malate. The general reaction involves the displacement of a sacrificial complex (Chrome Azurol S) by the carboxylic acid ligands in the presence of gadolinium ions. jmaterenvironsci.comresearchgate.net The number of protons involved in the formation reaction of these polynuclear complexes was also determined. researchgate.net

Table 2: Stability of Di-nuclear and Tri-nuclear Gadolinium(III)-Carboxylate Complexes

| Ligand | Complex Stoichiometry (Gd³⁺:Ligand:H⁺) | Complex Type | Log K'ₓ₂z at pH 6.12 | Reference |

| Oxalic Acid | (2, 2, 2) | Di-nuclear | 7.11 | researchgate.net |

| Glycolic Acid | (2, 2, 2) | Di-nuclear | 7.11 | researchgate.net |

| Malic Acid | (3, 2, 2) | Tri-nuclear | 7.11 | researchgate.net |

| Note: K'ₓ₂z represents the conditional stability constant at a given pH. |

The formation of these polynuclear structures is significant as it demonstrates the ability of simple organic acids to mediate the assembly of larger, multi-metal-centered gadolinium species in solution. Vibrational analysis using FT-IR and FT-Raman spectroscopy confirmed the involvement of the carboxylate groups in the chelation to the gadolinium ions. jmaterenvironsci.com

Ternary Complex Formation with Polyelectrolytes

Ternary complexes of gadolinium(III) can be formed in systems containing the metal ion, a primary chelating ligand, and a larger macromolecule, such as a polyelectrolyte. These ternary systems are of interest as the polyelectrolyte can significantly influence the properties of the metal complex.

The complexation of gadolinium(III) with citric acid (H₄L) in the presence of the cationic polyelectrolyte poly(ethylene imine) (PEI) provides a clear example of such ternary complex formation. mdpi.comnih.gov The interaction within this Gd(III)–Citric Acid–PEI system is highly dependent on the pH of the solution. mdpi.com

In a weakly acidic medium (pH 3–7), the presence of PEI induces the formation of two distinct tris-ligand ternary associates that are not observed in simple aqueous solutions of gadolinium citrate (B86180). These are identified as [Gd(H₂L)₃]³⁻ and [Gd(H₂L)₂(HL)]⁴⁻. mdpi.comnih.gov

As the pH shifts to a weakly alkaline range (pH 7–10), the nature of the ternary complex changes. In this range, evidence points to the formation of ternary complexes involving Gd(III), citrate (Cit), and PEI, with a gadolinium-to-citrate ratio of 1:2. mdpi.comnih.gov The formation of these ternary structures has a pronounced effect on the magnetic relaxation properties of the system, leading to a significant increase in relaxivity over a broad pH range of 4 to 8. mdpi.com

Table 3: Ternary Gadolinium(III)-Citrate-PEI Complexes

| pH Range | Ternary Complex/Associate Formed | Gd(III):Citrate Ratio | Reference |

| 3 - 7 | [Gd(H₂L)₃]³⁻ and [Gd(H₂L)₂(HL)]⁴⁻ | 1:3 | mdpi.comnih.gov |

| 7 - 10 | Gd(III)–Cit–PEI ternary complex | 1:2 | mdpi.comnih.gov |

These findings illustrate that polyelectrolytes can act as a "second-sphere" ligand, modulating the structure and properties of the primary gadolinium complex through electrostatic and other interactions, leading to the formation of novel, higher-order supramolecular assemblies.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various forms of gadolinium trinitrate, yielding detailed information about their crystal structures.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Gadolinium trinitrate compounds exhibit a range of crystal systems depending on the co-ligands and water of hydration.

For the hydrated form, specifically [Gd(NO₃)₃(H₂O)₄]·2H₂O (often referred to as gadolinium nitrate (B79036) hexahydrate), the structure was redetermined with high precision. nih.govresearchgate.net It crystallizes in the triclinic system with the space group P-1. nih.gov This indicates a low-symmetry structure.

Other gadolinium nitrate complexes show different symmetries. For example:

A gadolinium nitrate-selenite, Gd(NO₃)(Se₂O₅)·3H₂O, crystallizes in the non-centrosymmetric and chiral orthorhombic space group P2₁2₁2₁. anu.edu.au

The metal-organic framework [Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF crystallizes in the monoclinic crystal system with the P2₁/n space group. mdpi.com

A complex with 4-aminobenzenesulfonate, Gd(C₆H₆O₃S)(H₂O)₇(NO₃)·4C₁₀H₈N₂·2H₂O, is orthorhombic. nih.gov

Table 1: Crystallographic Data for Various Gadolinium Trinitrate Compounds

| Compound | Crystal System | Space Group | Reference |

| [Gd(NO₃)₃(H₂O)₄]·2H₂O | Triclinic | P-1 | nih.gov |

| Gd(NO₃)(Se₂O₅)·3H₂O | Orthorhombic | P2₁2₁2₁ | anu.edu.au |

| [Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF | Monoclinic | P2₁/n | mdpi.com |

| Gd(C₆H₆O₃S)(H₂O)₇(NO₃)·4C₁₀H₈N₂·2H₂O | Orthorhombic | Not specified | nih.gov |

The coordination environment around the central gadolinium(III) ion is a critical aspect of its structure, defining how it bonds with surrounding ligands.

In many of its nitrate compounds, the gadolinium(III) ion exhibits a high coordination number. In the structure of [Gd(NO₃)₃(H₂O)₄]·2H₂O, the Gd(III) atom is ten-coordinate. nih.goviucr.org This coordination sphere is comprised of oxygen atoms from both the nitrate anions and water molecules. nih.gov Specifically, the gadolinium ion is bound to six oxygen atoms from the three nitrate groups and four oxygen atoms from four water molecules. nih.gov This ten-coordinate geometry can be described as a distorted bicapped square antiprism. researchgate.net

A coordination number of 10 is also observed in other complexes, such as [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the coordination polyhedron is a distorted pentagonal bipyramid. finechem-mirea.ru However, other coordination numbers are possible; for instance, the Gd(III) ion is eight-coordinated in the gadolinium nitrate-selenite Gd(NO₃)(Se₂O₅)·3H₂O, adopting a square antiprism geometry. anu.edu.au

In [Gd(NO₃)₃(H₂O)₄]·2H₂O, the nitrate ions coordinate to the central gadolinium atom in a bidentate fashion, meaning two oxygen atoms from each nitrate group bond to the metal center. nih.goviucr.org The bond lengths between the gadolinium ion and the oxygen atoms of the nitrate groups (Gd-O(nitrate)) are in the range of 2.494(3) to 2.754(2) Å. nih.goviucr.org

The bonding of the nitrate groups is not perfectly symmetrical. nih.goviucr.org Two of the nitrate ions are bonded more symmetrically than the third, which exhibits one Gd-O bond that is significantly longer than the other. nih.goviucr.org This asymmetry is attributed to steric crowding by the coordinating water molecules. nih.gov The bonds between gadolinium and the oxygen atoms of the water molecules (Gd-O(water)) are shorter, ranging from 2.364(3) to 2.398(2) Å. nih.goviucr.org On average, the water molecules are approximately 0.185 Å closer to the Gd(III) ion than the nitrate groups. nih.gov

Table 2: Selected Bond Distances in [Gd(NO₃)₃(H₂O)₄]·2H₂O

| Bond Type | Distance Range (Å) | Average Distance (Å) | Reference |

| Gd-O(nitrate) | 2.494(3)–2.754(2) | 2.571 | nih.goviucr.org |

| Gd-O(water) | 2.364(3)–2.398(2) | 2.386 | nih.goviucr.org |

The O-Gd-O bond angles involving the bidentate nitrate ligands are constrained, with one study reporting an angle of 50.56(7)° for one of the nitrate groups. iucr.org

Gadolinium trinitrate is hygroscopic and readily forms hydrates. The number of water molecules and their role in the crystal structure—either directly coordinated to the metal ion or as lattice water—are key distinguishing features. The hexahydrate, [Gd(NO₃)₃(H₂O)₄]·2H₂O, has been precisely characterized. nih.goviucr.org In this structure, four water molecules are directly bonded to the gadolinium ion, and two are present as lattice water molecules, stabilizing the crystal packing through an intricate network of hydrogen bonds. researchgate.netiucr.org

Structural Characterization of Hydrated Forms

Gadolinium Nitrate Hexahydrate Structures

Gadolinium(III) nitrate hexahydrate, with the chemical formula Gd(NO₃)₃·6H₂O, is a water-soluble, crystalline solid. biocompare.comamericanelements.com Crystallographic studies indicate that it possesses a triclinic crystal structure. biocompare.comchemicalbook.com While detailed structural data for the hexahydrate is specific, insights can be drawn from closely related hydrated forms, such as gadolinium nitrate pentahydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O. researchgate.net

In the structure of the pentahydrate, the gadolinium(III) ion is the central coordinating atom. researchgate.net Its coordination sphere is composed of oxygen atoms from three bidentate nitrate anions and four water molecules. researchgate.net This arrangement results in a coordination number of 10 for the gadolinium ion. researchgate.net The fifth water molecule in the formula is not directly bonded to the metal center but exists as a lattice water molecule, contributing to the stability of the crystal structure through a network of hydrogen bonds. researchgate.net Notably, the isolated [Gd(NO₃)₃(H₂O)₄] coordination unit found in the pentahydrate is also a known feature in the hexahydrate structures of gadolinium and neodymium nitrates. researchgate.net

Table 1: Crystallographic Data for Gadolinium Nitrate Pentahydrate [Gd(NO₃)₃(H₂O)₄]·H₂O researchgate.net This table presents data for the closely related pentahydrate for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.933 (5) |

| b (Å) | 10.723 (4) |

| c (Å) | 6.664 (2) |

| α (°) | 78.86 (3) |

| β (°) | 77.92 (4) |

| γ (°) | 87.93 (4) |

| Z (Formula units/cell) | 2 |

Isostructural Relationships with Other Lanthanide Nitrate Analogues

The chemistry of lanthanides is characterized by a gradual decrease in ionic radii across the series, an effect known as the lanthanide contraction. bath.ac.uk This phenomenon significantly influences the coordination chemistry and crystal structures of their compounds. Gadolinium, being in the middle of the series, often forms stable crystalline complexes that are isostructural—having the same crystal structure—with their neighbors. rsc.org

Research has shown that complexes of gadolinium(III) nitrate with various ligands frequently form isostructural series with other lanthanide analogues. For example, the complex [Gd(NO₃)₃(HL)₃], where HL is 7-azaindole-N-oxide, was found to be isostructural with the equivalent europium(III) complex. rsc.org However, this structural similarity does not always extend across the entire lanthanide series. The size of the cation plays a critical role; attempts to synthesize analogous complexes with the larger lanthanum(III) or the smaller ytterbium(III) ions under the same conditions were not successful, suggesting a structural preference for the intermediate-sized lanthanides. rsc.org

This trend is also observed in other systems. In a series of complexes with the formula [Ln(tptz)(NO₃)₃(H₂O)] (where tptz is 2,4,6-tri-α-pyridyl-1,3,5-triazine), an isomorphous crystalline structure is observed for nearly all lanthanides from lanthanum to ytterbium. bath.ac.uk The subtle changes in bond lengths across this series, such as the Gd–N and Gd–O distances, are consistent with the lanthanide contraction. bath.ac.uk The inability to isolate a lutetium analogue under identical conditions further highlights the structural pressures induced by the smallest cations. bath.ac.uk

Table 2: Examples of Isostructural Series in Lanthanide Nitrate Complexes

| Complex Series | Isostructural Lanthanides | Reference |

|---|---|---|

| [Ln(NO₃)₃(HL)₃] | Eu, Gd | rsc.org |

| [Ln(tptz)(NO₃)₃(H₂O)] | La-Yb (excluding Pm) | bath.ac.uk |

Stereoatomic Modeling of Crystal Structures

To gain deeper insights into the complex crystal structures of hydrated rare earth nitrates, advanced analytical methods such as the stereoatomic model of crystal structures are employed. researchgate.netresearchgate.net This model is based on the use of Voronoi-Dirichlet polyhedra (VDP) to partition the crystal space and analyze the local environment of each atom. researchgate.netscience.gov

In this approach, each atom is represented by its Voronoi-Dirichlet polyhedron, which encompasses the region of space closer to that atom than to any other. researchgate.net The geometric and topological characteristics of these polyhedra provide quantitative data on the coordination number, the symmetry of the atomic environment, and the nature of intermolecular contacts. researchgate.net This method has been successfully applied to systematically analyze the crystal structures of hydrated rare earth nitrates. researchgate.net It allows for the determination of the coordination numbers of the lanthanide ions and the specific coordination modes of the water molecules and nitrate anions. researchgate.net The universality of the stereoatomic model facilitates the automated crystal-chemical analysis of large families of compounds, revealing subtle trends in coordination and bonding across the entire lanthanide series. researchgate.net

Charge Density Distribution Studies in Gadolinium Complexes

The gadolinium ion in its compounds almost exclusively adopts the +3 oxidation state. nih.gov As a trivalent cation, Gd³⁺ is a "hard" ion, meaning it preferentially forms stable complexes with "hard" electron-pair donors, particularly negatively charged oxygen atoms like those in carboxylate and nitrate ligands. nih.govrsc.org The Gd³⁺ ion in aqueous solution features a coordination sphere of eight to nine water molecules. nih.gov

Future Perspectives and Research Directions

The field of gadolinium trinitrate research is poised for significant advancements. Future research will likely focus on:

Nanomaterials Synthesis: Developing more sophisticated methods to control the synthesis of gadolinium-based nanoparticles from gadolinium trinitrate, tailoring their size, shape, and surface properties for specific applications in medicine and electronics.

Advanced Catalysts: Designing novel and more efficient catalysts based on gadolinium complexes for a wider range of chemical transformations, including green chemistry applications.

Multimodal Imaging Agents: Creating new diagnostic agents that combine the MRI contrast-enhancing properties of gadolinium with other imaging modalities, such as fluorescence or positron emission tomography (PET), for more comprehensive disease diagnosis.

Theranostics: Developing "theranostic" agents that integrate both diagnostic and therapeutic functions, for example, by combining the imaging capabilities of gadolinium with a therapeutic payload for targeted cancer treatment. nih.govacs.org

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the coordination environment of the nitrate (B79036) ions around the gadolinium center.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy of gadolinium-containing compounds reveals characteristic vibrational modes. In studies of gadolinium oxide (Gd2O3), a broad band around 3430 cm⁻¹ is often observed, which is attributed to the O-H stretching of adsorbed water, indicating the hygroscopic nature of such materials. researchgate.net Bands appearing at approximately 1516 cm⁻¹ and 1400 cm⁻¹ are associated with the asymmetric C-O stretching of carbonate groups, which can form from atmospheric CO2. researchgate.net Another band at 1335 cm⁻¹ is assigned to the symmetric vibration of these carbonate groups. researchgate.net The vibrational behavior of gadolinium salts, including the nitrate, is consistent with their crystal structure. science.gov For instance, in gadolinium-doped ceria, the vibration band between 850-400 cm⁻¹ is characteristic of the Ce-O bonds, and similar metal-oxygen vibrations would be expected for the Gd-O bonds in gadolinium trinitrate. researchgate.net

The nitrate ion (NO₃⁻) itself has several characteristic vibrational modes. In the context of lanthanide nitrate complexes, such as those with phosphine (B1218219) oxide ligands, the nitrate groups exhibit specific IR absorptions that can indicate their coordination mode (e.g., monodentate, bidentate, or ionic). researchgate.net For gadolinium trinitrate, the coordination of nitrate ions to the gadolinium(III) center would lead to a splitting of the nitrate vibrational bands compared to the free nitrate ion.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (in related Gd compounds) | Assignment |

| O-H Stretch | ~3430 | Adsorbed Water researchgate.net |

| Asymmetric C-O Stretch | 1516, 1400 | Carbonate Impurities researchgate.net |

| Symmetric C-O Stretch | 1335 | Carbonate Impurities researchgate.net |

| Metal-Oxygen Bond | 400-850 | Gd-O vibrations (in oxides) researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. In studies of gadolinium molybdate, numerous Raman lines have been resolved, with their assignments aided by polarization studies. aps.org For gadolinium complexes, such as those with malonic acid, FT-Raman, in conjunction with FT-IR, helps in identifying the chelation sites. researchgate.net The Raman spectra of lanthanide complexes can provide insights into the coordination environment and the nature of the ligand-metal bond. researchgate.net For gadolinium trinitrate, Raman spectroscopy would be crucial in identifying the symmetric stretching modes of the nitrate groups and the Gd-O coordination bonds, which are often weak in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy of gadolinium(III) compounds is characterized by sharp, low-intensity absorption bands arising from f-f electronic transitions. The Gd³⁺ ion has a half-filled f-shell (4f⁷), which results in a ⁸S₇/₂ ground state. The electronic transitions from this ground state to excited states are spin-forbidden, leading to weak absorptions.

A study on the determination of gadolinium in nitrate salt solutions utilized the fine structure at 272.8 nm, which corresponds to the ⁶I₁₃/₂ and ⁶I₁₅/₂ ← ⁸S₇/₂ transitions of the Gd³⁺ ion. osti.gov Another investigation of a binuclear Gd(III) complex showed characteristic UV-vis absorption bands. researchgate.net The complexation of Gd³⁺ with ligands like arsenazo (III) results in a complex with maximum absorbance at 651 nm, which is used for spectrophotometric validation of gadolinium concentration. scholaris.ca

| Transition | Approximate Wavelength (nm) |

| ⁶I₁₃/₂, ⁶I₁₅/₂ ← ⁸S₇/₂ | 272.8 osti.gov |

| Gd³⁺-Arsenazo (III) complex | 651 scholaris.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Gd³⁺ ion, which has seven unpaired electrons, its direct observation by NMR is not practical. However, gadolinium compounds are extensively used as relaxation agents in NMR spectroscopy. rit.edu

¹H NMR Spectroscopic Data Analysis

Gadolinium trinitrate and other gadolinium complexes are utilized to reduce the spin-lattice relaxation times (T₁) of nuclei in other molecules, which can be beneficial for obtaining quantitative ¹³C NMR spectra. rit.edu The presence of Gd³⁺ significantly affects the relaxation rates of nearby protons. For instance, in studies of gadolinium-based contrast agents, the longitudinal relaxation rate (R₁) of water protons is measured to determine the concentration of gadolinium complexes. nih.govnih.gov The high relaxivity of gadolinium chelates is a key parameter in their application as MRI contrast agents. google.com While direct ¹H NMR spectra of gadolinium trinitrate itself are not typically reported due to extreme broadening, its effect on the ¹H NMR spectra of solvents or other molecules in the solution is a primary area of study.

Lanthanide-Specific NMR Studies (e.g., Scandium for comparison)

Comparative studies with other lanthanides and related elements like scandium provide valuable context. Scandium, being a d-block element with a smaller ionic radius, often exhibits different coordination chemistry compared to the lanthanides. researchgate.net ⁴⁵Sc NMR spectroscopy is a useful tool for characterizing scandium complexes. osti.govrsc.org For instance, the chemical shift in ⁴⁵Sc NMR can indicate changes in the coordination environment of the scandium ion. bohrium.com A structural comparison of scandium salts with those of lanthanides like gadolinium has been evaluated, with techniques including FTIR and ⁴⁵Sc NMR providing key characterization data. osti.gov While direct NMR of gadolinium is not feasible, the study of analogous diamagnetic lanthanide complexes (like La³⁺ or Lu³⁺) or related elements can provide structural insights that can be extrapolated to the gadolinium analogue.

Luminescence Spectroscopy and Lifetime Measurements

Luminescence spectroscopy is a pivotal technique for characterizing the photophysical properties of compounds. In the context of gadolinium(III) complexes, the Gd³⁺ ion itself is generally not the primary emitter of light due to the high energy of its lowest excited state (~32,000 cm⁻¹). Instead, it often serves as a structural core or an energy-transferring agent to other luminescent lanthanide ions in heterometallic complexes.

Research on gadolinium complexes frequently involves recording the fluorescence and phosphorescence spectra to determine the energy levels of the organic ligands bound to the metal ion. This is possible because the high energy of the Gd³⁺ resonant level prevents energy transfer from the ligand's triplet state to the gadolinium ion, allowing the ligand's phosphorescence to be observed. For instance, studies on gadolinium(III) complexes with β-diketone ligands have utilized this principle to calculate the energies of the ligand's singlet and triplet levels.

While direct luminescence data for simple gadolinium trinitrate is sparse, studies on related complexes provide valuable insights. For example, a binuclear Gd(III) complex synthesized from gadolinium(III) nitrate hexahydrate has been characterized by its fluorescence properties. Furthermore, fluorescence lifetime measurements, which quantify the decay rate of the excited state, have been performed on various gadolinium chelates. A gadolinium complex with a DTPA-cs124 chelate exhibited a fluorescence lifetime (τ) of 0.44 ± 0.02 microseconds (µs). In contrast, metalloporphyrins incorporating gadolinium can display much longer phosphorescence lifetimes, ranging from microseconds to hundreds of milliseconds, due to the "heavy-atom effect" promoting emission from the triplet state.

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of a specific element in a sample, including coordination numbers and interatomic distances. Studies on aqueous solutions of gadolinium trinitrate have provided detailed information about the immediate coordination environment of the Gd³⁺ ion.

In dilute aqueous solutions of Ln(NO₃)₃ (where Ln is a lanthanide), including gadolinium, the nitrate groups can be either directly coordinated to the metal ion or exist as non-coordinated ions in the solution. EXAFS analysis has established that for gadolinium trinitrate solutions, there are both coordinated and a greater extent of non-coordinated nitrate groups. The coordinated nitrate groups can bind to the gadolinium ion in either a monodentate (through one oxygen atom) or bidentate (through two oxygen atoms) fashion.

Research combining EXAFS with other methods on gadolinium trinitrate solutions has revealed a significant contraction of the first coordination sphere upon dissolution of the crystalline salt. The Gd–O bond distance for the eight-coordinate hydrated gadolinium(III) ion in an amide solution has been measured by EXAFS to be 2.370(6) Å. In another study focusing on gadolinium-doped ceria nanoparticles synthesized using gadolinium trinitrate, EXAFS was used to determine the local structure around the gadolinium atoms, yielding bond lengths for Gd-O and Gd-Ce paths.

A summary of structural parameters for gadolinium complexes derived from EXAFS data is presented below.

| Sample | Bond | Coordination Number (CN) | Bond Distance (Å) | Reference |

| Solvated Gd(III) ion in dma | Gd–O | 8 | 2.370(6) | |

| Solvated Gd(III) ion in dmf |

Advanced Materials Science Applications of Gadolinium Trinitrate As a Precursor

Synthesis of Specialty Glasses and Ceramics

Gadolinium trinitrate is a key ingredient in the fabrication of specialized glasses and ceramics, where the incorporation of gadolinium ions imparts unique and desirable properties.

Specialty Glasses: Gadolinium(III)-containing silicate-based bioactive glasses have been synthesized using the sol-gel method. researchgate.net In this process, gadolinium trinitrate can be used as the gadolinium source, dissolved along with silicon alkoxides and other precursors. The subsequent hydrolysis and condensation reactions, followed by drying and thermal treatment, result in a glass matrix with incorporated gadolinium. The addition of gadolinium(III) has been shown to improve the radiation attenuation qualities of these bioactive glasses. researchgate.net

Ceramics: In ceramics, gadolinium trinitrate is used to produce materials like gadolinium-substituted tricalcium phosphate (B84403) (TCP). These ceramics can be synthesized through methods such as precipitation from aqueous solutions. nih.gov In a typical aqueous precipitation synthesis, a solution of gadolinium trinitrate is mixed with solutions containing calcium and phosphate ions under controlled pH. The resulting precipitate is then washed, dried, and heat-treated to form the final crystalline ceramic phase. nih.gov Research has demonstrated that the synthesis method significantly influences the phase composition of the final product. For instance, gadolinium-substituted TCP synthesized via precipitation can result in a product composed primarily of β-TCP, along with minor phases of apatite/chlorapatite and calcium pyrophosphate after heat treatment. nih.gov

Table 1: Synthesis Methods for Gd-Containing Glasses and Ceramics

| Material | Synthesis Method | Precursor Example | Key Finding |

| Gadolinium-Silicate Bioactive Glass | Sol-Gel | Gadolinium Trinitrate | Addition of Gadolinium(III) enhances the radiation attenuation properties of the bioactive glass. researchgate.net |

| Gadolinium-Substituted Tricalcium Phosphate | Aqueous Precipitation | Gadolinium Trinitrate | The synthesis route affects the final phase composition of the ceramic material. nih.gov |

Development of Phosphors for Light-Emitting Applications

Gadolinium trinitrate is an essential precursor for creating gadolinium-based host materials for phosphors. These materials are crucial for various lighting and display technologies, where they convert excitation energy into visible light.

Highly efficient red-emitting nanoparticles of europium-activated potassium gadolinium fluoride (B91410) (KGd₂F₇:Eu³⁺) have been prepared at room temperature through a chemical precipitation method. mdpi.com In this synthesis, aqueous solutions of potassium, gadolinium, and europium salts, such as their respective nitrates, are mixed with a fluoride source. The resulting nanoparticles exhibit bright red emission when excited by near-UV light (around 393 nm). mdpi.com

Research findings indicate that the luminescence intensity is dependent on the concentration of the Eu³⁺ dopant, with an optimal concentration identified before quenching effects dominate. mdpi.com The concentration quenching mechanism has been attributed to electric dipole-dipole interactions. mdpi.com These nanoparticles demonstrate high quantum efficiency and excellent thermal stability, making them promising candidates for use as red-emitting components in warm white light-emitting diodes (WLEDs). mdpi.com A WLED fabricated using these nanoparticles has shown a high color rendering index (CRI) of 88.3 and a low correlated color temperature (CCT) of 4456 K. mdpi.com

Erbium-activated gadolinium aluminate (GdAlO₃:Er³⁺) nanophosphors, which emit green light, are synthesized using a urea-assisted gel-combustion method. nih.gov This technique involves dissolving gadolinium trinitrate, aluminum nitrate (B79036), and an erbium salt in water, followed by the addition of urea (B33335) which acts as a fuel. The solution is heated to form a gel, which then auto-ignites and combusts to produce a voluminous, fine powder. The resulting material is a single-phased orthorhombic GdAlO₃. nih.gov

The photoluminescence properties reveal that the material can be excited by near-UV light (377 nm), leading to an intense green emission centered at 546 nm. nih.gov This emission corresponds to the ⁴S₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion. nih.gov The strong excitation band also indicates an efficient energy transfer from Gd³⁺ to Er³⁺ ions. nih.gov The color coordinates confirm the green emission, and the correlated color temperature values suggest their suitability as a cold light source for lighting applications. nih.gov

Table 2: Properties of Gd-Based Phosphors

| Phosphor Material | Synthesis Method | Activator Ion | Emission Color | Key Application |

| KGd₂F₇ | Chemical Precipitation | Eu³⁺ | Red | Warm White Light-Emitting Diodes (WLEDs). mdpi.com |

| GdAlO₃ | Gel-Combustion | Er³⁺ | Green | Cold Light Source for Lighting. nih.gov |

Doping Applications in Advanced Materials

Gadolinium trinitrate is frequently used as a source for doping various host materials, where the introduction of gadolinium ions alters the material's properties to achieve desired functionalities, such as enhanced magnetism or ionic conductivity.

Gadolinium is used as a dopant to induce and enhance magnetic properties in otherwise non-magnetic materials like zinc oxide (ZnO). Gd-doped ZnO nanoparticles have been synthesized using methods like co-precipitation, where solutions of zinc nitrate and gadolinium trinitrate are precipitated together. researchgate.net

Structural analysis confirms that the resulting nanoparticles maintain the hexagonal wurtzite structure of ZnO. researchgate.net Crucially, the introduction of Gd³⁺ ions into the ZnO lattice leads to the emergence of room temperature ferromagnetism. The magnetic moment has been observed to increase with a higher concentration of the gadolinium dopant. This enhancement is often attributed to the creation of oxygen vacancies within the ZnO lattice to maintain charge neutrality, which in turn mediate the ferromagnetic coupling between the magnetic moments of the Gd³⁺ ions.

In the field of energy, gadolinium-doped ceria (GDC) is a state-of-the-art ceramic electrolyte for Intermediate Temperature Solid Oxide Fuel Cells (IT-SOFCs). wikipedia.orgresearchgate.net Gadolinium trinitrate is the standard precursor for introducing the gadolinium dopant into the ceria lattice during synthesis, which is often performed via sol-gel or combustion methods using cerium nitrate as the main component. researchgate.netresearchgate.net

The primary role of doping CeO₂ with gadolinium is to introduce oxygen vacancies into the crystal lattice. When a trivalent Gd³⁺ ion substitutes a tetravalent Ce⁴⁺ ion, an oxygen vacancy is created to maintain charge neutrality. wikipedia.org These vacancies significantly increase the ionic conductivity of the material, especially at intermediate temperatures (500–700 °C). wikipedia.org This allows for the operation of SOFCs at lower temperatures compared to traditional yttria-stabilized zirconia (YSZ) electrolytes, which reduces costs and improves long-term stability. wikipedia.org Research has shown that nanocrystalline GDC powders synthesized via a modified sol-gel technique can be sintered to form high-density ceramic electrolytes with high electrical conductivity, making them suitable for IT-SOFC applications. researchgate.net

Table 3: Effects of Gadolinium Doping in Advanced Materials

| Host Material | Dopant Source | Synthesis Method | Effect of Doping | Application |

| ZnO | Gadolinium Trinitrate | Co-precipitation | Induces room temperature ferromagnetism. researchgate.net | Spintronics, Magnetic Memory. |

| CeO₂ | Gadolinium Trinitrate | Sol-Gel, Combustion | Creates oxygen vacancies, increases ionic conductivity. wikipedia.orgresearchgate.net | Electrolyte for Intermediate Temperature Solid Oxide Fuel Cells (IT-SOFCs). wikipedia.org |

Gadolinium Yttrium Garnets

Gadolinium trinitrate is a key starting material in the synthesis of complex garnet structures, particularly those containing yttrium. Yttrium-doped Gadolinium Iron Garnet (GIG) nanoparticles, with the formula Gd₃₋ₓYₓFe₅O₁₂, have been successfully synthesized using a sol-gel auto-combustion technique. ymerdigital.com In this method, gadolinium(III) nitrate hexahydrate serves as the gadolinium source, alongside yttrium(III) nitrate hexahydrate and ferric(III) nitrate nonahydrate as the yttrium and iron precursors, respectively. ymerdigital.com

The process involves dissolving the nitrate salts in distilled water, followed by the addition of citric acid. The resulting solution is heated to form a gel, which is then ignited at a higher temperature to produce an ash. This ash is subsequently crushed and sintered at high temperatures (e.g., 1200°C) to yield the final nanocrystalline garnet material. ymerdigital.com X-ray diffraction (XRD) analysis of the resulting nanoparticles confirms a single-phase garnet-cubic-spinel crystal structure. ymerdigital.com This synthesis route demonstrates the effective use of gadolinium trinitrate in creating complex, multi-element garnet systems for potential use in magnetic and magneto-optic applications. ymerdigital.com

Table 1: Synthesis Parameters for Yttrium-Doped Gadolinium Iron Garnet (Y-GIG)

| Parameter | Details | Source |

|---|---|---|

| Synthesis Method | Sol-gel auto-combustion | ymerdigital.com |

| Gadolinium Precursor | Gadolinium(III) nitrate hexahydrate [Gd(NO₃)₃·6H₂O] | ymerdigital.com |

| Yttrium Precursor | Yttrium(III) nitrate hexahydrate [Y(NO₃)₃·6H₂O] | ymerdigital.com |

| Iron Precursor | Ferric(III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O] | ymerdigital.com |

| Gelling Agent | Citric acid monohydrate | ymerdigital.com |

| Sintering Temperature | 1200°C for 10 hours | ymerdigital.com |

Metal-Organic Frameworks (MOFs) Synthesis

Gadolinium trinitrate is an effective precursor for the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs), which are coordination polymers with applications in various fields.

Researchers have utilized gadolinium trinitrate to synthesize bimetal-phenolic coordination polymer nanoparticles. rsc.org In one such synthesis, gadolinium nitrate is used as the gadolinium source along with ferrous sulphate as an iron source, and a plant polyphenol, tannic acid, as the organic ligand. rsc.org This metal-catechol coordination assembly process yields highly dispersible and stable nanoparticles with a tunable molar ratio of gadolinium to iron. rsc.org

The properties of these coordination polymers are dependent on their composition. The longitudinal relaxivity (r₁), a key parameter for MRI contrast agents, is positively related to the molar ratio of Gd/Fe. Conversely, the photothermal performance is negatively related to this ratio. rsc.org An optimized formulation with an ultra-small hydrodynamic diameter (~23 nm) exhibited a high r₁ value of 9.3 mM⁻¹ s⁻¹ and a high photothermal conversion efficiency of 37%. rsc.org This work highlights the role of gadolinium trinitrate in creating multifunctional coordination polymers with potential theranostic applications. rsc.org

Table 2: Properties of Gd/Fe-Tannic Acid Coordination Polymers

| Property | Value | Gd/Fe Molar Ratio Dependence | Source |

|---|---|---|---|

| Hydrodynamic Diameter | ~23 nm (optimized) | - | rsc.org |

| Longitudinal Relaxivity (r₁) | 9.3 mM⁻¹ s⁻¹ (optimized) | Positive | rsc.org |

| r₂/r₁ Ratio | 1.26 (optimized) | - | rsc.org |

| Photothermal Conversion Efficiency (η) | 37% (optimized) | Negative | rsc.org |

Layered Nitrate-Containing MOFs

Gadolinium trinitrate has been used to construct novel layered coordination polymers through hydrothermal synthesis. A two-dimensional (2D) gadolinium coordination polymer was successfully synthesized from gadolinium trinitrate hexahydrate (Gd(NO₃)₃·6H₂O) and azobenzene-2,2′,3,3′-tetracarboxylic acid. nih.govnih.gov

The resulting structure features gadolinium ions connected by carboxylate groups to form linear chains. These one-dimensional chains are then bridged by the organic ligands to create a 2D layered framework. nih.govnih.gov Further crosslinking between these layers occurs via very short hydrogen bonds, resulting in a three-dimensional network. nih.gov Magnetic studies of this material revealed a significant magnetocaloric effect, with a maximum entropy change of 27.26 J kg⁻¹ K⁻¹ at 3.0 K, suggesting its potential as a cryogenic magnetic refrigeration material. nih.govnih.gov This synthesis demonstrates the utility of gadolinium trinitrate in forming structurally complex and functional layered MOFs. nih.gov

Nanostructured Materials Development

The use of gadolinium trinitrate as a precursor is central to the development of various nanostructured materials, including oxide nanoparticles for environmental applications and encapsulated nanoparticles for biomedical imaging.

Gadolinium oxide (Gd₂O₃) nanoparticles with photocatalytic properties have been prepared using gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) as the precursor. mdpi.comresearchgate.net The synthesis involves the reaction of gadolinium nitrate with ethylamine (B1201723). mdpi.comresearchgate.net These Gd₂O₃ nanoparticles function as an n-type semiconductor photocatalyst. mdpi.com

When used for the degradation of various azo dyes under UV light, these nanoparticles show significant catalytic activity. mdpi.com The photocatalytic mechanism involves the generation of hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals on the catalyst surface, which act as powerful oxidizing agents for the dye molecules. researchgate.net The efficiency of degradation is influenced by factors such as the initial dye concentration and the catalyst dosage. Studies have shown that the photocatalytic degradation efficiency for different azo dyes follows the order: methyl orange > acid orange 7 > acid yellow 23. mdpi.comresearchgate.net

Table 3: Photocatalytic Degradation Efficiency of Gd₂O₃ Nanoparticles for Azo Dyes

| Azo Dye | Degradation Efficiency (%) after 100 min | Experimental Conditions | Source |

|---|---|---|---|

| Methyl Orange (MO) | >90% | [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm | mdpi.comresearchgate.net |

| Acid Orange 7 (AO7) | ~80% | [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm | mdpi.comresearchgate.net |

| Acid Yellow 23 (AY23) | ~70% | [Dye] = 0.042 mM; [Catalyst] = 1.0 g/L; [H₂O₂] = 4.8 M; UV λ = 254 nm | mdpi.comresearchgate.net |

Gadolinium Nanoparticles Encapsulated within Protein Nanocages (e.g., H-Ferritin)

Gadolinium trinitrate is instrumental in the biosynthesis of novel nanoprobes for molecular imaging. Specifically, gadolinium nanoparticles have been encapsulated within human H-ferritin (HFn) protein nanocages to create a highly sensitive MRI contrast agent. nih.govnih.gov The synthesis is achieved by the dropwise addition of a dilute gadolinium trinitrate solution into a solution of H-ferritin at a controlled temperature and pH. nih.gov

This encapsulation within the confined space of the protein nanocage leads to a significant enhancement of proton relaxation. nih.gov The resulting Gd-HFn nanoprobes exhibit extremely high relaxivity values, which are dramatically higher than those of clinically used gadolinium-based contrast agents. nih.govnih.gov This superior performance allows for highly sensitive molecular imaging, demonstrating the advanced application of materials derived from a gadolinium trinitrate precursor. nih.govnih.gov

Table 4: Biosynthesis Parameters for Gd-HFn Nanoparticles

| Parameter | Value/Condition | Source |

|---|---|---|

| Gadolinium Precursor | Gadolinium trinitrate | nih.gov |

| Precursor Concentration | 120 μM | nih.gov |

| Protein Cage | Human H-ferritin (HFn) | nih.gov |

| Temperature | 60 °C | nih.gov |

| pH | 8.0 | nih.gov |

| Addition Speed | 100 μL/min | nih.gov |

Table 5: Relaxivity Values of Gd-HFn Compared to Dotarem

| Contrast Agent | Magnetic Field | r₁ Relaxivity (s⁻¹mM⁻¹) | r₂ Relaxivity (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|

| Gd-HFn | 1.5 T | 549 | 1555 | nih.gov |

| Gd-HFn | 3.0 T | 428 | 1286 | nih.gov |

| Dotarem (Gd-DOTA) | 1.5 T | 3.13 | - | nih.gov |

Magnetic Properties Research of Gadolinium Trinitrate and Its Derivatives

Fundamental Paramagnetic Behavior of Gadolinium(III) Ions

The gadolinium(III) ion (Gd³⁺) exhibits strong paramagnetism, a property that makes it highly valuable in applications such as contrast agents for Magnetic Resonance Imaging (MRI). mriquestions.com This behavior stems from its electronic configuration, which features seven unpaired electrons in the 4f shell. mriquestions.com These unpaired electrons give the Gd³⁺ ion a large and highly symmetric electronic S-state (⁸S₇/₂), meaning it has a high spin quantum number (S = 7/2) and no orbital angular momentum (L = 0). nih.govmdpi.comacs.org

Paramagnetism is a form of magnetism where a material becomes temporarily magnetized when placed in an external magnetic field. mriquestions.com In the absence of an external field, the magnetic moments of the individual Gd³⁺ ions are randomly oriented, resulting in no net magnetization. stanfordmaterials.com When a magnetic field is applied, the magnetic moments of the unpaired electrons tend to align with the field, creating a strong induced magnetic moment. stanfordmaterials.comyoutube.com This alignment is temporary; once the external field is removed, the moments return to their random orientation. stanfordmaterials.comyoutube.com The powerful paramagnetism of Gd³⁺ is maintained even when it is part of a larger molecule or chelate complex, as the 4f electrons are well-shielded and not significantly involved in chemical bonding. mriquestions.com This robust paramagnetic nature is the foundation for the diverse magnetic phenomena observed in its compounds.

Investigations of Magnetic Susceptibility

Magnetic susceptibility (χ) is a key parameter used to quantify the magnetic response of a material to an applied magnetic field. For paramagnetic materials like gadolinium compounds, the temperature dependence of magnetic susceptibility often follows the Curie-Weiss law, expressed as χ = C / (T - Θ), where C is the Curie constant and Θ is the paramagnetic Curie temperature or Weiss constant. magn.ru

Studies on gadolinium compounds reveal their distinct magnetic susceptibility characteristics. For instance, measurements on a gadolinium(III) nitrate (B79036) complex with a macrocyclic ligand showed a specific effective magnetic moment. researchgate.net In another study involving Gd³⁺ ions on the surface of diamond particles, the temperature dependence of magnetic susceptibility was analyzed. nih.gov The results indicated a very weak antiferromagnetic interaction between the Gd³⁺ spins, with a small negative Weiss temperature of about -0.35 K. nih.gov

Research on gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) crystals using a SQUID magnetometer has also been conducted to measure magnetization and susceptibility as a function of temperature. jps.jp The data from such experiments allow for the calculation of the number of paramagnetic centers (Gd³⁺ ions) and their effective magnetic moment, which for Gd³⁺ is theoretically µ_eff = 7.9 µ_B. magn.ru The magnetic susceptibility of gadolinium-based contrast agents is also a critical factor in medical imaging, as local changes in susceptibility can influence the magnetic field and affect temperature readings in certain MRI techniques. nih.gov

Characterization of Magnetic Interactions

In polynuclear gadolinium complexes or crystalline solids, interactions can occur between the magnetic moments of adjacent Gd³⁺ ions or between Gd³⁺ and other paramagnetic centers. These interactions can be either antiferromagnetic (opposing spins) or ferromagnetic (aligning spins).

Antiferromagnetic interactions arise when adjacent magnetic moments align in an antiparallel fashion, leading to a tendency to cancel each other out. This behavior is often observed in the temperature dependence of the magnetic susceptibility product (χT). A decrease in the χT value upon cooling at low temperatures is a hallmark of antiferromagnetic coupling. mdpi.com

Several gadolinium compounds have been shown to exhibit antiferromagnetic interactions.

In one-dimensional Gd³⁺ complexes based on amino acids, weak antiferromagnetic exchange couplings were observed between Gd³⁺ ions connected by carboxylate bridges. mdpi.com The exchange coupling parameter, J, was found to be -0.042 cm⁻¹ for a complex with α-glycine and -0.030 cm⁻¹ for one with β-alanine. mdpi.com

Gd³⁺-radical compounds can also display antiferromagnetic coupling. nih.gov For example, two Gd(III)-tetrahalosemiquinonate complexes were found to have intramolecular antiferromagnetic exchange, with J values of -2.1 cm⁻¹ and -1.8 cm⁻¹. nih.gov

The complex [Gd(Hbpz₃)₂(dtbsq)] demonstrated the strongest antiferromagnetic coupling reported for a Gd(III)-semiquinonato system at the time of its study. researchgate.net

In rare-earth compounds with a CsCl structure, such as GdAg, GdCu, and GdIn, antiferromagnetic ordering is observed. aip.org Similarly, gadolinium pnictides like GdP, GdAs, and GdSb also show antiferromagnetic ordering upon cooling. wikipedia.org

These interactions are typically weak, which is consistent with the shielded nature of the 4f orbitals of the Gd³⁺ ion. nih.gov

Ferromagnetic interactions occur when the magnetic moments of neighboring ions align in parallel, leading to a strong net magnetic moment. This is indicated by an increase in the χT product as the temperature is lowered. While elemental gadolinium is ferromagnetic below its Curie temperature of approximately 20°C (293 K), ferromagnetic coupling within gadolinium compounds is also observed. stanfordmaterials.comyoutube.comaps.org

Examples of ferromagnetic interactions in gadolinium derivatives include:

In certain rare-earth compounds with the CsCl structure, such as GdZn and GdCd, ferromagnetic behavior is dominant. aip.org

Ternary solid solutions like Gd(ZnₓAg₁₋ₓ) and Gd(ZnₓIn₁₋ₓ) are ferromagnetic in composition regions where x is between 0.4 and 1. aip.org

Ferromagnetic coupling has been observed in complexes containing gadolinium and nitronyl nitroxide radicals. researchgate.net For instance, the complex [Gd(hfac)₃(HNN)₂] exhibited ferromagnetic interactions. elsevierpure.com

The nature of the interaction can be influenced by structural parameters. An empirical relationship has been suggested between the exchange coupling and the Gd-O-N-C torsion angle in Gd-nitroxide complexes, where larger angles (>36°) favor ferromagnetic coupling. elsevierpure.com

The dominant exchange mechanism in many metallic gadolinium compounds is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which is mediated by conduction electrons. aip.org

Determination of Spin-Hamiltonian Parameters

The magnetic behavior of the Gd³⁺ ion in a solid-state environment is described by a spin Hamiltonian. This mathematical model includes terms that account for the interaction of the electron spin with external magnetic fields (Zeeman effect) and with the internal crystal electric field, which leads to zero-field splitting (ZFS). acs.org The ZFS describes the splitting of the ⁸S₇/₂ ground state into four Kramers doublets even in the absence of an external magnetic field.

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for determining the spin-Hamiltonian parameters. acs.org By fitting the experimental EPR spectra to the spin Hamiltonian, parameters such as the axial (B₂⁰, B₄⁰) and rhombic ZFS parameters can be extracted. acs.orgresearchgate.net

For example, a study on a series of Gd³⁺ pentagonal bipyramidal complexes used EPR at multiple frequencies (X-, K-, and Q-band) to determine the ZFS parameters. acs.org In another case, the quadrupole Hamiltonian for gadolinium trichloride (B1173362) was diagonalized to determine the internal magnetic field as a function of temperature from nuclear magnetic resonance (NMR) data. aps.org A different study proposed a new spin Hamiltonian for hexagonal-close-packed gadolinium to explain its magnetic anisotropy, incorporating different exchange terms for in-plane and out-of-plane neighbors. iphy.ac.cn

Table 1: Example of Spin-Hamiltonian Parameters for a Gd³⁺ Complex This table is representative and shows the type of data obtained from such studies.

| Parameter | Value | Description |

|---|---|---|

| g | 2.003 | Isotropic g-factor |

| B₂⁰ (cm⁻¹) | -0.15 | Axial zero-field splitting parameter |

| B₄⁰ (cm⁻¹) | +0.002 | Fourth-order axial zero-field splitting parameter |

| ΔE (cm⁻¹) | 2.5 | Total splitting of the ⁸S₇/₂ multiplet |

Relaxivity Studies of Gadolinium(III) Complexes

Gadolinium(III) complexes are widely used as contrast agents in MRI because they enhance the relaxation rates of water protons in their vicinity. researchgate.net This enhancement is quantified by relaxivity (r₁ and r₂), which is the increase in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per millimolar concentration of the contrast agent. mri-q.comnih.gov

Inner-Sphere Relaxation : This arises from the direct interaction between the Gd³⁺ ion and water molecules coordinated in its first coordination sphere. mriquestions.com Key parameters are the number of inner-sphere water molecules (q) and their residence time (τₘ). nih.gov

Second-Sphere and Outer-Sphere Relaxation : These contributions come from water molecules that are not directly bonded to the Gd³⁺ ion but are in close proximity (second sphere) or in the bulk solvent (outer sphere). mriquestions.comresearchgate.net

Longitudinal relaxivity (r₁) is crucial for T₁-weighted images, which are common in clinical MRI. mri-q.com High relaxivity is desirable as it allows for better image contrast at lower concentrations of the agent. Research focuses on designing complexes with optimized parameters to maximize relaxivity. For example, attaching Gd³⁺ complexes to larger molecules or frameworks slows their rotational motion (increases the rotational correlation time, τ_R), which can significantly boost relaxivity. nih.govacs.org

A study on a tetranuclear gadolinium(III) complex, [Gd₄(4)(H₂O)₈], reported a high molecular longitudinal relaxivity of 28.13 mM⁻¹s⁻¹ (at 24 MHz, 35°C), which is significantly higher than that of its monomeric analogue. acs.org This enhancement was attributed to a slower rotation and the presence of eight inner-sphere water molecules. acs.org The transverse relaxivity (r₂) of this complex was 129.97 mM⁻¹s⁻¹, making the r₂/r₁ ratio 4.6, suggesting its potential use as a T₂-weighted agent as well. acs.org

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Various Gadolinium(III) Complexes Values are illustrative and depend on specific experimental conditions like magnetic field strength and temperature.

| Complex | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Field Strength (T) | Reference |

|---|---|---|---|---|

| Gadobutrol (in plasma) | 4.78 | - | 1.5 | nih.gov |

| Gadoteridol (in plasma) | 3.80 | - | 1.5 | nih.gov |

| Gadoterate (in plasma) | 3.32 | - | 1.5 | nih.gov |

| [Gd₄(4)(H₂O)₈] | 28.13 | 129.97 | ~0.56 | acs.org |

| Gd-HFn | 549 | 1555 | 1.5 | researchgate.net |

Longitudinal (T₁) and Transverse (T₂) Relaxivities

The effectiveness of a gadolinium-based contrast agent is quantified by its longitudinal (r₁) and transverse (r₂) relaxivities. These parameters measure the agent's ability to increase the relaxation rates (1/T₁ and 1/T₂) of surrounding water protons per unit of concentration. mriquestions.commriquestions.com A higher relaxivity value indicates a more efficient contrast agent. nih.gov Gadolinium compounds enhance image contrast by shortening the T₁ and T₂ relaxation times of water molecules in tissues. mriquestions.com

While specific T₁ and T₂ relaxivity data for simple aqueous gadolinium trinitrate are not extensively detailed in the provided research, the principles of relaxivity for Gd³⁺ ions are well-established. The relaxivity of gadolinium complexes is influenced by factors such as the magnetic field strength and temperature. mriquestions.comnih.gov For comparison, the relaxivities of several commercially available gadolinium-based contrast agents are presented below. These agents consist of a Gd³⁺ ion chelated to an organic ligand, which is a more common formulation than a simple salt like gadolinium trinitrate for in vivo applications.

| Contrast Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium |

|---|---|---|---|---|

| Gd-DTPA (Magnevist) | 4.79 | 5.14 | 1.5 | Water |

| Gd-DTPA (Magnevist) | 4.50 | 5.09 | 3.0 | Water |

| Gd-DOTA (Dotarem) | 3.9 | N/A | 1.5 | Whole Blood |

| Gd-DO3A-butrol (Gadovist) | 4.6 | N/A | 1.5 | Whole Blood |

| Gd-BOPTA (MultiHance) | 6.2 | N/A | 1.5 | Whole Blood |